5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
CAS No.:
Cat. No.: VC17820821
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3 |
|---|---|
| Molecular Weight | 177.25 g/mol |
| IUPAC Name | 5-(1-methylcyclopropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
| Standard InChI | InChI=1S/C10H15N3/c1-10(3-4-10)8-2-5-11-9-12-6-7-13(8)9/h6-8H,2-5H2,1H3,(H,11,12) |
| Standard InChI Key | CETCUKGKRNUHKW-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC1)C2CCNC3=NC=CN23 |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound’s core structure consists of a fused imidazo[1,2-a]pyrimidine system, where the imidazole ring (a five-membered ring with two nitrogen atoms) is annulated to a pyrimidine ring (a six-membered ring with two nitrogen atoms). The 1-methylcyclopropyl substituent at position 5 introduces steric and electronic modifications that influence its reactivity and binding affinity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.25 g/mol |
| IUPAC Name | 5-(1-methylcyclopropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
| Canonical SMILES | CC1(CC1)C2CCNC3=NC=CN23 |
| InChI Key | CETCUKGKRNUHKW-UHFFFAOYSA-N |
The bicyclic framework and methylcyclopropyl group contribute to its three-dimensional conformation, which is critical for interactions with biological targets .
Synthetic Methodologies
Cyclization-Based Synthesis
The most common route involves cyclization reactions between 2-amino-4-methylpyrimidine and 1-methylcyclopropyl ketone. This process typically employs ethanol or acetonitrile as solvents and requires heating to 80–100°C for 12–24 hours. Catalysts such as under microwave irradiation enhance reaction efficiency, achieving yields of 65–75% .
Reaction Mechanism
-
Nucleophilic Attack: The amino group of 2-amino-4-methylpyrimidine attacks the carbonyl carbon of 1-methylcyclopropyl ketone.
-
Cyclodehydration: Intramolecular dehydration forms the imidazole ring.
-
Aromatization: Elimination of water finalizes the bicyclic structure .
Alternative Approaches
Recent advancements include solvent-free conditions and microwave-assisted synthesis, reducing reaction times to 30–60 minutes. These methods improve scalability and reduce environmental impact .
Biological Activities and Mechanisms
Table 2: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) Against S. aureus | MIC (μg/mL) Against C. albicans |
|---|---|---|
| 3j (Chlorinated derivative) | 2.5 | 5.0 |
| 3k (Fluorinated derivative) | 2.5 | 2.5 |
Data sourced from studies on halogenated imidazo[1,2-a]pyrimidines .
The methylcyclopropyl group may enhance membrane permeability, while halogen substituents improve target binding .
Applications in Medicinal Chemistry
Drug Design Considerations
The compound’s rigid bicyclic structure serves as a scaffold for designing kinase inhibitors and antimicrobial agents. Its pharmacokinetic profile, predicted via ADME-Tox models, shows moderate solubility (LogP = 2.1) and low hepatotoxicity risk .
Table 3: Structural and Functional Comparison
The addition of methyl groups improves metabolic stability but may reduce solubility .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume